FTISADTSK (acetate) is classified as a peptide acetate, which implies it is derived from the acetylation of a peptide. Acetylation is a common biochemical modification that can influence the properties and functions of peptides and proteins. This compound can be synthesized through various chemical methods, including esterification reactions involving acetic acid and appropriate alcohols or amines.
The synthesis of FTISADTSK (acetate) typically involves the following methods:
The synthesis requires careful control of reaction conditions, including temperature, time, and reagent concentrations. For example, in Fischer esterification, maintaining an appropriate ratio of acetic acid to alcohol ensures maximum yield while minimizing side reactions.
FTISADTSK (acetate) has a specific molecular structure characterized by its peptide backbone and acetate group. The general formula for peptides can be represented as , where n, m, o, and p correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
The exact molecular weight and structural data for FTISADTSK (acetate) would depend on its specific amino acid sequence and modifications. For example, if it consists of common amino acids like alanine or serine along with an acetate group, its molecular weight can be calculated based on the sum of individual atomic weights.
FTISADTSK (acetate) can undergo various chemical reactions typical for peptide compounds:
The kinetics of these reactions can vary significantly based on environmental factors such as pH, temperature, and the presence of catalysts or enzymes.
The mechanism by which FTISADTSK (acetate) exerts its effects in biological systems likely involves interactions with specific receptors or enzymes. The acetate moiety may enhance solubility and stability in biological fluids, facilitating cellular uptake.
Research has shown that acetate plays a role in metabolic pathways and can influence gene expression through acetylation processes . Understanding these mechanisms is crucial for elucidating how FTISADTSK may function in therapeutic contexts.
FTISADTSK (acetate) has potential applications in several scientific domains:
FTISADTSK acetate is an endogenous signature peptide uniquely generated from the proteolytic digestion of Trastuzumab, a HER2-targeting monoclonal antibody. This peptide serves as a quantitative biomarker for tracking intact Trastuzumab levels in biological matrices during pharmacokinetic (PK) studies. Its sequence corresponds to residues 22–30 of the antibody’s heavy chain (H-Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys-OH), which is resistant to enzymatic degradation and exhibits minimal homology with other human proteins. This specificity allows it to function as a surrogate for intact antibody quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms [1] [2].
In clinical research, FTISADTSK enables precise quantification of Trastuzumab in human serum. For example, aptamer-based purification coupled with LC-MS/MS utilizes this peptide to achieve a linear detection range of 0.5–250 μg/mL, with inter-day precision <12.7% [3]. This approach bypasses antibody-reliant assays (e.g., ELISA), reducing cross-reactivity risks while enhancing analytical specificity [6].
Table 2: Analytical Performance of FTISADTSK in Trastuzumab Quantification
Parameter | Value | Method |
---|---|---|
Detection Range | 0.5–250 μg/mL | LC-MS/MS (aptamer purification) |
Linearity | R² > 0.99 | UPLC-MS/MS |
Intra-day Precision | <12.7% CV | LC-MS/MS |
Clinical Threshold | 52.25 μg/mL (predictive response) | Patient PK monitoring |
The stability of FTISADTSK under physiological conditions is pivotal for reliable Trastuzumab monitoring. Its resistance to proteolysis and chemical degradation stems from structural features:
This endogenous stability supports Selected Reaction Monitoring (SRM), where FTISADTSK is quantified using transitions of m/z 514.5 → 740.3 (y₇⁺) and 514.5 → 631.3 (y₆⁺). Isotope-labeled analogs (e.g., [¹³C₉,¹⁵N]-Phe-FTISADTSK) further normalize recovery variations during sample preparation [3] [6].
FTISADTSK acetate is instrumental in characterizing Antibody-Drug Conjugates (ADCs) like Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan. Its applications include:
In quality control (QC), LC-MS/MS methods using FTISADTSK enable identity testing, purity verification, and batch consistency checks. For example, deviations in peptide retention time or intensity indicate incomplete digestion or post-translational modifications requiring process optimization [1] [6].
Table 3: FTISADTSK in ADC Quality Control Workflows
QC Application | Method | Acceptance Criterion |
---|---|---|
Peptide Mapping | UPLC-MS/MS | ≥95% sequence coverage |
Purity Assessment | SRM Quantification | RSD ≤15% across batches |
Degradation Monitoring | Forced Deamidation LC-MS | Δm/z ≤ 0.5 vs reference |
Concluding Remarks
FTISADTSK acetate exemplifies the convergence of analytical chemistry and targeted therapy development. Its role as a stable, quantifiable signature peptide underpins advancements in PK profiling, ADC engineering, and regulatory-compliant QC. Future applications may extend to other HER2-targeting biologics, reinforcing its utility in biopharmaceutical innovation.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4